molecular formula C16H20F3NO4 B13396468 (R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH

(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH

Cat. No.: B13396468
M. Wt: 347.33 g/mol
InChI Key: UKFKHDUXBBWVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Boc-4-(trifluoromethyl)-beta-Homophe-OH is a chiral compound that features a trifluoromethyl group, a Boc-protected amine, and a beta-homophenylalanine backbone The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethyl group via trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride . The Boc-protected amine can be introduced through standard Boc protection techniques using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow chemistry allows for precise control over reaction conditions and can facilitate the rapid synthesis of complex molecules . This method is particularly advantageous for producing large quantities of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-Boc-4-(trifluoromethyl)-beta-Homophe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

®-Boc-4-(trifluoromethyl)-beta-Homophe-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The compound’s Boc-protected amine can also participate in various biochemical pathways, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Boc-4-(trifluoromethyl)-beta-Homophe-OH is unique due to its combination of a trifluoromethyl group, a Boc-protected amine, and a beta-homophenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFKHDUXBBWVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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